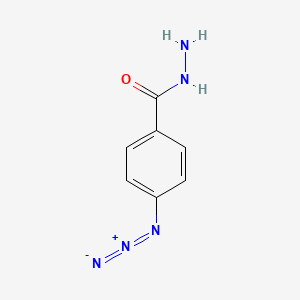

Benzoic acid, 4-azido-, hydrazide

描述

Benzoic acid, 4-azido-, hydrazide is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzoic acid, 4-azido-, hydrazide (C₇H₇N₅O) is a compound that has garnered attention for its potential biological activities due to the presence of both azido and hydrazide functional groups. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety with an azido group at the para position and a hydrazide functional group. This unique structure allows for diverse reactivity patterns, which can be exploited in various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit peroxidase activity, suggesting potential applications in enzyme regulation and therapeutic interventions.

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited .

- Cytotoxicity : The compound's effects on cancer cell lines have not been extensively documented; however, related hydrazide derivatives demonstrate significant cytotoxicity against different cancer types .

Currently, there is no documented information regarding the specific mechanism of action of this compound in biological systems. Further research is needed to elucidate how this compound interacts with biological targets at the molecular level.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzoic Acid | Aromatic carboxylic acid | Commonly used as a food preservative |

| 4-Azidobenzoic Acid | Contains an azido group at para position | Used extensively in click chemistry |

| Benzohydrazide | Hydrazine derivative of benzoic acid | Exhibits different biological activities |

| 2-Hydroxybenzoic Acid Hydrazides | Hydroxyl and hydrazide functionalities | Demonstrated strong antifungal activity |

These comparisons highlight the potential for this compound to exhibit unique reactivity and biological properties not found in simpler analogs.

Case Studies and Research Findings

- Antimicrobial Activity : A study on related hydrazides showed significant antifungal activity against pathogens such as B. cinerea and C. unicolor, indicating that similar compounds may also possess antimicrobial properties .

- Cytotoxicity Testing : In vitro studies on other hydrazide derivatives have shown varying degrees of cytotoxicity against human cancer cell lines, with some compounds exhibiting minimal inhibitory concentrations (MICs) as low as 0.48 µg/mL . While specific data on this compound remains sparse, these findings suggest the potential for further exploration.

- Enzyme Inhibition Studies : Research has indicated that certain hydrazides can inhibit laccase enzymes involved in plant pathogen activity. This suggests that this compound could also be explored for similar enzyme inhibition properties .

科学研究应用

Medicinal Chemistry

Benzoic acid, 4-azido-, hydrazide has garnered attention in medicinal chemistry due to its potential as a pharmacological agent. The azido group is known for its ability to participate in click chemistry reactions, which are valuable for drug development and bioconjugation processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzoic acid derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. A structure-activity relationship (SAR) analysis indicated that the presence of the azido group enhances biological activity by improving binding affinity to microbial targets .

Anti-inflammatory Agents

The compound is also being investigated as a precursor for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Its hydrazide functionality allows for modifications that can lead to derivatives with improved anti-inflammatory properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating complex molecular architectures.

Click Chemistry

The azido group facilitates click chemistry reactions, which are widely used in the synthesis of diverse chemical entities. This method allows for the rapid assembly of compounds with high efficiency and selectivity . The following table summarizes some key reactions involving this compound:

| Reaction Type | Description | Outcome |

|---|---|---|

| Azide-Alkyne Cycloaddition | Formation of triazoles through reaction with alkynes | New bioactive compounds |

| Nucleophilic Substitution | Reacting with electrophiles to form new derivatives | Expanded library of compounds |

| Reduction | Conversion of azido groups to amines | Formation of amine derivatives |

Material Science

The properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

Incorporating azido groups into polymer backbones allows for post-polymerization modifications via click chemistry. This approach can yield functionalized polymers with tailored properties for specific applications such as drug delivery systems or smart materials .

Synthesis of Novel Antimicrobials

A study conducted by researchers synthesized a series of hydrazides derived from benzoic acid, including 4-azido-, hydrazide. These compounds were tested against resistant strains of bacteria and showed promising results, indicating their potential as new antimicrobial agents .

Development of NSAIDs

Another case study focused on modifying this compound to create more effective NSAIDs. The modifications led to compounds that exhibited enhanced anti-inflammatory activity compared to existing drugs on the market .

化学反应分析

Click Chemistry via Azide-Alkyne Cycloaddition

The azide group enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This reaction is pivotal for bioorthogonal labeling and drug conjugation:

Key Data:

-

Reaction Conditions: CuI (1.3 equiv), K₂CO₃ (2.0 equiv), room temperature, 12–48 hours .

-

Yield: 63–90% for triazole products, depending on alkyne substituents .

-

Applications: Synthesis of triazole-linked probes for biological studies .

Schiff Base Formation with Aldehydes

The hydrazide group reacts with aldehydes to form hydrazones, a reaction accelerated under microwave irradiation:

Key Data:

| Aldehyde (RCHO) | Reaction Time (Microwave) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 8 min | 92 | 295–296 |

| 4-Methoxybenzaldehyde | 10 min | 88 | 222–224 |

| Benzaldehyde | 7 min | 90 | 260–262 |

Conditions: Water as solvent, 150 W microwave power .

Reduction of the Azide Group

The azide can be reduced to an amine using Staudinger conditions or catalytic hydrogenation:

Key Data:

Thermal Decomposition to Nitrenes

Under controlled heating, the azide decomposes to generate reactive nitrene intermediates:

Key Data:

Comparative Reactivity of Functional Groups

| Reaction Type | Functional Group Involved | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| CuAAC | Azide | 0.1–1.0 |

| Schiff Base Formation | Hydrazide | 0.05–0.2 |

| Azide Reduction | Azide | 0.01–0.05 |

属性

IUPAC Name |

4-azidobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-10-7(13)5-1-3-6(4-2-5)11-12-9/h1-4H,8H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLKXQVDEQEYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431029 | |

| Record name | Benzoic acid, 4-azido-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63296-32-2 | |

| Record name | Benzoic acid, 4-azido-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azidobenzoyl hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。